molecular formula C35H36F6N4O8 B12428864 (6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate

(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate

Cat. No.: B12428864
M. Wt: 760.7 g/mol
InChI Key: PTSUEYBWHKDYBS-UHZAGACQSA-N
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Description

(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups and isotopic labeling with deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core imidazo[4,5-c]pyridine structure, followed by the introduction of the diphenylacetyl and bis(trideuteriomethyl)amino groups. The final steps involve the addition of the trifluoroacetic acid and hydration to form the hydrate.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction reactions can be used to modify specific parts of the molecule.

    Substitution: The aromatic rings and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its isotopic labeling with deuterium makes it valuable for studying reaction mechanisms and kinetics.

Biology

In biological research, the compound’s unique structure may allow it to interact with specific biomolecules, making it useful for probing biological pathways and processes.

Medicine

Potential medical applications include its use as a drug candidate or a tool for studying drug metabolism and pharmacokinetics due to its isotopic labeling.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, altering their activity and influencing biological pathways. The isotopic labeling with deuterium can also affect the compound’s behavior, providing insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isotopically labeled molecules and those with similar functional groups, such as:

  • (6S)-1-[[4-[bis(methyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid
  • (6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid

Uniqueness

The uniqueness of (6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate lies in its specific isotopic labeling and the combination of functional groups, which provide distinct chemical and biological properties.

Properties

Molecular Formula

C35H36F6N4O8

Molecular Weight

760.7 g/mol

IUPAC Name

(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate

InChI

InChI=1S/C31H32N4O3.2C2HF3O2.H2O/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7;/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7);1H2/t28-;;;/m0.../s1/i2D3,3D3;;;

InChI Key

PTSUEYBWHKDYBS-UHZAGACQSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=C(C=C(C=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)C)C([2H])([2H])[2H].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O

Origin of Product

United States

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